Lynestrenol, also known as 17α-ethynyl-estr-4-en-17β-ol, is a synthetic progestin belonging to the estrane steroid family. [] It is classified as a gonadal steroid hormone and has been a subject of extensive scientific research, particularly in the fields of reproductive biology, endocrinology, and pharmacology. Lynestrenol is closely related to Norethisterone, another progestin, and its biological activity may be partially attributed to its conversion to Norethisterone in vivo. []
Lynestrenol is classified as a progestogen, a type of steroid hormone that mimics the action of progesterone. It is derived from the steroid structure of testosterone and is categorized under synthetic hormones used in contraceptive formulations. The compound's chemical formula is with a molar mass of approximately 284.44 g/mol .
Lynestrenol can be synthesized through several chemical pathways. One common method involves converting nortestosterone into a dithioketal derivative, followed by treatment with sodium in liquid ammonia to yield the 3-desoxy analog. Subsequent oxidation using Jones reagent leads to the formation of the 17-ketone, which is then ethynylated to produce lynestrenol .
The synthesis process can be outlined as follows:
This multi-step synthesis allows for the selective production of lynestrenol while maintaining the integrity of its steroid structure.
The molecular structure of lynestrenol consists of a steroid backbone with specific functional groups that define its biological activity. The structural formula can be represented as follows:
The compound's structure lacks the ketone group at C3 and has an ethynyl group at C17, which are crucial for its conversion to norethisterone upon metabolism .
Lynestrenol undergoes various chemical reactions during its synthesis and metabolism:
Lynestrenol does not directly bind to progesterone receptors; instead, it acts as a prodrug. Upon oral administration, it is converted into norethisterone, which then binds to progesterone receptors in target tissues such as the uterus and ovaries. This binding initiates changes in gene expression that lead to alterations in reproductive processes, including inhibition of ovulation and modification of endometrial lining .
The pharmacokinetics indicate that peak plasma levels are achieved within 2 to 4 hours post-administration, with approximately 97% of the compound bound to plasma proteins .
Lynestrenol has been widely employed in pharmaceutical formulations for contraception and hormone replacement therapy. Its effectiveness as a progestin makes it valuable in managing conditions such as endometriosis, menstrual disorders, and for regulating ovulation in assisted reproductive technologies . Additionally, research continues into its pharmacological properties and potential applications in treating other hormonal imbalances or conditions related to progesterone deficiency.
Lynestrenol (IUPAC name: (8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol) is a synthetic progestogen structurally classified as a 19-nortestosterone derivative. Its molecular formula is C₂₀H₂₈O, with a molecular weight of 284.44 g/mol and a characteristic melting point of 161–165°C [1] [9]. Unlike progesterone, lynestrenol features:
As a prodrug, lynestrenol itself lacks significant progestogenic activity. Hepatic metabolism via cytochrome P450 enzymes (CYP2C19: 49.8%, CYP2C9: 28.0%, CYP3A4: 20.4%) converts it to norethisterone, the biologically active molecule that binds progesterone receptors [1] [3] [10]. This structural modification (3-deoxidation) was historically significant for improving metabolic stability.
Internationally, the compound carries multiple designations: INN (lynestrenol), BAN (lynestrenol), and JAN (lynestrenol), with former synonyms including "linestrenol" and "nsc-37725" [1] [6]. Its crystalline powder form exhibits optical rotation of [α]₂₀D = -9.5° to -11.0° (in ethanol) [9].
Table 1: Structural Features of Key 19-Nortestosterone Derivatives
Compound | C17 Substitution | C3 Functional Group | Active Metabolite |
---|---|---|---|
Lynestrenol | Ethynyl | None | Norethisterone |
Norethisterone | Ethynyl | Ketone | 5α-Dihydronorethisterone |
Etynodiol | Ethynyl | β-Hydroxyl | Norethisterone |
Levonorgestrel | Ethynyl | β-Hydroxyl, α-methyl | None |
The development of lynestrenol emerged from mid-20th century efforts to create orally active progestogens. Key milestones include:
Lynestrenol exemplified first-generation progestins characterized by moderate androgenic activity and metabolic lability. Its design reflected the "prodrug paradigm" – intentional molecular modifications to optimize pharmacokinetics. Unlike contemporaneous compounds like norethynodrel (which possessed inherent estrogenicity), lynestrenol's metabolic activation provided tissue-specific activity [5] [8]. The compound's trajectory illustrates the transition from injectable progesterone to orally bioavailable synthetics that dominated contraceptive research in the 1960s–1980s [5] [8].
Despite being overshadowed by newer progestins, lynestrenol retains clinical and research relevance through several mechanisms:
Pharmacological Actions
Therapeutic Applications
Research Gaps
While lynestrenol’s basic pharmacology is established, contemporary research needs include:
Table 2: Key Research Gaps in Lynestrenol Pharmacology
Research Area | Current Knowledge | Unanswered Questions |
---|---|---|
Cardiovascular Safety | Association with arterial disease in specific populations [2] | Mechanistic basis; generalizability to broader populations |
Receptor Binding | Metabolite (norethisterone) binds PR, AR, ER [1] | Tissue-specific receptor affinity and downstream transcriptomic effects |
Metabolic Pathways | Converted by CYP2C19/CYP2C9/CYP3A4 to norethisterone [1] | Impact of pharmacogenomics on clinical efficacy |
Therapeutic Applications | Used for endometriosis, contraception, menstrual disorders [4] [9] | Comparative effectiveness vs. third-generation progestins |
Lynestrenol exemplifies how mid-20th century steroid chemistry continues to inform modern gynecological therapy. Its prodrug design presaged contemporary approaches to targeted hormone delivery, while unresolved research questions underscore the complexity of progestogen pharmacology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7